molecular formula C15H12O5 B3080889 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid CAS No. 1093118-24-1

3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

Cat. No. B3080889
M. Wt: 272.25 g/mol
InChI Key: WKVDZYNPTGFSGI-UHFFFAOYSA-N
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Description

“3’-Formyl-4’-hydroxy-5’-methoxybiphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C9H8O5 and a molecular weight of 196.16 . It is also known as "Benzoic acid, 3-formyl-4-hydroxy-5-methoxy-" .

Scientific Research Applications

Synthesis and Ring-Chain Tautomerism

The compound 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, sharing a formyl and carboxylic acid group similar to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, exhibits interesting ring-chain tautomerism, with the free acid form predominating in the solution. This tautomerism reflects the reactivity and stability of formyl and carboxylic acid functionalities in chemical structures (Pokhodylo & Obushak, 2022).

Bioactive Phenyl Ether Derivatives

Phenyl ether derivatives, related structurally to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, have been found in marine-derived fungi. These compounds, such as 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, show strong antioxidant activities, indicating potential applications in mitigating oxidative stress (Xu et al., 2017).

Carboxylic Acids in Life Sciences

Carboxylic acids, a group to which 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid belongs, play a crucial role in various biological processes. They can be saturated, unsaturated, or aromatic, indicating a range of chemical behaviors and applications in life sciences (Badea & Radu, 2018).

Chemical Interactions and Molecular Structure

Pseudosymmetry and Weak Interactions

The study of derivatives of similar carboxylic acids reveals insights into the role of hydrogen bonding and pseudo-symmetry in determining molecular structure and stability. This understanding is crucial for predicting the behavior of complex molecules, including those like 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid (Owczarzak et al., 2013).

Spectroscopic Properties

The study of carboxylic acids and their derivatives, including compounds similar to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, through techniques like FTIR spectroscopy, provides valuable insights into their chemical and spectroscopic properties. Understanding these properties is fundamental for applications in various scientific fields (Ibrahim, Nada & Kamal, 2005).

properties

IUPAC Name

3-(3-formyl-4-hydroxy-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-16)14(13)17)9-3-2-4-10(5-9)15(18)19/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDZYNPTGFSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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